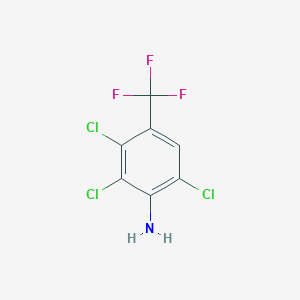

2,3,6-Trichloro-4-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOAHTJXJLENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520169 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-04-4 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trichloro-4-(trifluoromethyl)aniline: A Keystone Intermediate for Advanced Chemical Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,6-Trichloro-4-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document moves beyond a simple recitation of facts to offer insights into the compound's chemical behavior, potential applications, and the scientific rationale behind its synthesis and analysis.

Executive Summary: The Strategic Value of Polychlorinated Trifluoromethylanilines

Polychlorinated and trifluoromethyl-substituted anilines represent a class of high-value chemical intermediates. The strategic placement of chlorine atoms and a trifluoromethyl group on the aniline scaffold imparts a unique combination of steric and electronic properties. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems.[1] this compound, with its distinct substitution pattern, offers a unique platform for the synthesis of novel compounds with potentially enhanced biological activity and material properties. This guide will delve into the known and inferred characteristics of this compound, providing a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₃Cl₃F₃N.[2] Its structure consists of an aniline core substituted with three chlorine atoms at positions 2, 3, and 6, and a trifluoromethyl group at position 4.

| Property | Value | Source |

| CAS Number | 86399-04-4 | [2] |

| Molecular Formula | C₇H₃Cl₃F₃N | [2] |

| Molecular Weight | 264.46 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Computed XLogP3 | 4.8 | [2] |

The high XLogP3 value suggests significant lipophilicity, a characteristic that can influence a molecule's pharmacokinetic profile, including its ability to cross biological membranes.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical synthetic route would likely involve two key transformations: controlled chlorination of a suitable precursor followed by amination. One such pathway is a multi-step chlorination of 4-(trifluoromethyl)aniline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H3Cl3F3N | CID 13127654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

An In-Depth Technical Guide to 2,3,6-Trichloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Polychlorinated Trifluoromethylanilines

This technical guide delves into the chemical identity, properties, and potential utility of 2,3,6-Trichloro-4-(trifluoromethyl)aniline. It is imperative to preface this guide by acknowledging that while this specific isomer is cataloged, detailed experimental literature and spectroscopic data are not widely available. In contrast, its isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is a well-documented and commercially significant intermediate, particularly in the synthesis of the insecticide fipronil.[1][2] Consequently, this guide will present the confirmed information for this compound and, where specific data is absent, will draw scientifically reasoned extrapolations from its close structural analogs. This approach is intended to provide a comprehensive and practical resource, grounded in the principles of chemical similarity and reactivity trends within this class of compounds.

Core Chemical Identity and Physicochemical Properties

This compound is a polyhalogenated aromatic amine. The presence of multiple electron-withdrawing groups—three chlorine atoms and a trifluoromethyl group—on the aniline ring profoundly influences its chemical and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 86399-04-4 | [3][4][5][6] |

| Molecular Formula | C₇H₃Cl₃F₃N | [3][4][5][6] |

| Molecular Weight | 264.46 g/mol | [3][4] |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | [3] |

| InChIKey | OFOAHTJXJLENGQ-UHFFFAOYSA-N | [3] |

Diagrammatic Representation of this compound:

Caption: Chemical structure of this compound.

Synthesis Strategies: A Predictive Approach

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be postulated based on established methodologies for related compounds. A likely precursor would be an appropriately substituted trifluoromethyl benzene derivative, which would then undergo chlorination and amination steps.

A potential, though unverified, synthetic pathway could involve:

-

Starting Material: 4-(Trifluoromethyl)aniline.

-

Chlorination: Direct chlorination of 4-(trifluoromethyl)aniline. This reaction would likely require a catalyst and careful control of reaction conditions to achieve the desired 2,3,6-trichloro substitution pattern. The directing effects of the amino and trifluoromethyl groups would lead to a mixture of isomers, making the isolation of the desired product challenging.

-

Alternative Route: A multi-step synthesis starting from a different precursor, such as a chlorinated trifluoromethylbenzene, followed by nitration and subsequent reduction of the nitro group to an amine, could offer better regiochemical control.

For comparison, a documented synthesis of the related 2,6-dichloro-4-(trifluoromethyl)aniline involves the chlorination of p-chlorobenzotrifluoride to yield 3,4,5-trichlorobenzotrifluoride, which is then subjected to amination.[7][8] This highlights the industrial feasibility of such transformations on this class of molecules.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization: An Extrapolative Analysis

Direct spectroscopic data for this compound is not publicly available. However, we can predict the salient features of its spectra based on the analysis of its constituent functional groups and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a singlet for the single aromatic proton and a broad singlet for the amine (NH₂) protons. The chemical shift of the aromatic proton would be influenced by the surrounding electron-withdrawing chloro and trifluoromethyl groups, likely placing it in the downfield region. The exact chemical shift would be unique to this isomer.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons would be significantly affected by the substitution pattern of the chlorine and trifluoromethyl groups.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic peaks for:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C-N stretching (around 1250-1350 cm⁻¹).

-

C-F stretching of the trifluoromethyl group (strong absorptions in the 1000-1350 cm⁻¹ region).

-

C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 264.46 g/mol . A characteristic isotopic pattern for three chlorine atoms would be observed for the molecular ion and chlorine-containing fragment ions. Fragmentation would likely involve the loss of chlorine atoms, the trifluoromethyl group, and potentially cleavage of the aniline ring.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the activating amino group and the deactivating halogen and trifluoromethyl substituents.

-

Nucleophilic Amine: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. However, its nucleophilicity is significantly reduced by the presence of the numerous electron-withdrawing groups on the aromatic ring.

-

Aromatic Ring: The high degree of chlorination and the presence of the trifluoromethyl group make the aromatic ring electron-deficient and thus deactivated towards electrophilic substitution. Conversely, it may be susceptible to nucleophilic aromatic substitution under harsh conditions.

Potential Applications:

Given its structural similarity to other commercially important halogenated trifluoromethyl anilines, this compound could potentially serve as an intermediate in the synthesis of:

-

Agrochemicals: As an analog to the precursor for fipronil, it could be explored in the development of novel insecticides, herbicides, or fungicides.[1][2] The specific substitution pattern may impart unique biological activities or metabolic profiles.

-

Pharmaceuticals: Polychlorinated and fluorinated anilines are common building blocks in medicinal chemistry.[2] The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity.[9] This compound could be a precursor for novel therapeutic agents.

-

Specialty Chemicals and Dyes: The unique electronic and steric properties of this molecule could be leveraged in the synthesis of specialty polymers, high-performance dyes, and other advanced materials.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for closely related compounds provide a strong basis for its handling.

General Precautions (based on analogs):

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13]

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[11][14]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[1][11][14]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[14]

Hazard Classification (Predicted):

Based on data for similar compounds, it is prudent to handle this chemical as:

-

Harmful if swallowed or inhaled.

-

A skin and eye irritant.

-

Potentially toxic to aquatic life with long-lasting effects.[1]

First Aid Measures (Recommended):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][14]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[11][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11][13][14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11][14]

Analytical Methodologies

The analysis of this compound would likely employ standard chromatographic and spectroscopic techniques.

Recommended Analytical Workflow:

-

Chromatographic Separation:

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A non-polar or medium-polarity column would likely provide good separation from isomers and impurities. A mass spectrometer (MS) or an electron capture detector (ECD) would be appropriate detectors.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development. Detection would typically be by UV-Vis spectrophotometry.

-

-

Qualitative and Quantitative Analysis:

-

GC-MS: Provides definitive identification through mass spectral fragmentation patterns and can be used for quantification.

-

HPLC with UV Detection: A robust method for routine quantification. A diode array detector (DAD) can provide additional spectral information to aid in peak identification.

-

Conclusion and Future Outlook

This compound represents a chemical entity with significant potential, largely inferred from the established utility of its isomers. While the current body of literature specific to this compound is sparse, its unique substitution pattern warrants further investigation. Future research into scalable and regioselective synthetic routes will be crucial for unlocking its potential as a novel building block in agrochemicals, pharmaceuticals, and material science. The development and publication of comprehensive spectroscopic and toxicological data will be essential for its safe and effective utilization in research and development.

References

-

Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]

-

Alfa Aesar. (2008, October 11). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Angene Chemical. (2024, December 1). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

ChemBK. (n.d.). 4-trifluoromethyl aniline. Retrieved from [Link]

-

CPAchem. (2022, August 19). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

LookChem. (n.d.). Cas 25753-22-4,2,4,6-TRIS(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

-

eChemHub. (n.d.). FINE CHEMICALS Solutions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, February 28). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

eChemTox. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

Capot Chemical. (n.d.). 86399-04-4 | this compound. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

PubChem. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Xi'an Kono Chem Co.,Ltd. (n.d.). This compound CAS NO.86399-04-4. Retrieved from [Link]

-

ResearchGate. (2025, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,5-Trichloro-4,6-dimethylaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ATB. (n.d.). 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

mzCloud. (2025, October 23). 2 Chloro 4 trifluoromethyl aniline. Retrieved from [Link]

Sources

- 1. gfl.co.in [gfl.co.in]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3Cl3F3N | CID 13127654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 86399-04-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 86399-04-4 | this compound - Capot Chemical [capotchem.com]

- 6. This compound, CasNo.86399-04-4 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 7. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. nbinno.com [nbinno.com]

- 10. lookchem.com [lookchem.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. abdurrahmanince.net [abdurrahmanince.net]

An In-depth Technical Guide to 2,3,6-Trichloro-4-(trifluoromethyl)aniline (CAS 86399-04-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloro-4-(trifluoromethyl)aniline, identified by the CAS number 86399-04-4, is a halogenated aromatic amine. Its structure, featuring a trifluoromethyl group and multiple chlorine substituents on the aniline ring, suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. Such polysubstituted anilines are crucial building blocks in the development of pharmaceuticals and agrochemicals, where the specific arrangement and nature of the substituents can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products. This guide provides a comprehensive overview of the available technical information for this compound, acknowledging the current limitations in publicly accessible experimental data.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the scientific literature. However, computational predictions from established chemical databases provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃F₃N | PubChem[1] |

| Molecular Weight | 264.46 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,3,6-Trichloro-4-trifluoromethyl-phenylamine | PubChem[1] |

| XLogP3-AA (LogP) | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 262.928317 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

Note: The properties listed above are computationally predicted and have not been experimentally verified in the available literature.

Synthesis and Reactivity

A plausible synthetic approach for this compound could involve the chlorination of a suitable trifluoromethylaniline precursor. The regioselectivity of the chlorination would be a critical factor to control in order to achieve the desired 2,3,6-trichloro substitution pattern.

For instance, a common strategy for the synthesis of related polychlorinated trifluoromethyl anilines involves the chlorination of p-trifluoromethylaniline.[2] The reaction conditions, including the choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride) and catalyst, would need to be carefully optimized to favor the formation of the desired isomer.

The following diagram illustrates a generalized synthetic workflow for the preparation of polychlorinated anilines, which could be adapted for the synthesis of this compound.

A generalized workflow for the synthesis of the target compound.

The reactivity of this compound is dictated by the electron-withdrawing nature of the trifluoromethyl and chlorine groups, as well as the nucleophilic character of the amine group. The amine group can undergo various reactions, such as diazotization followed by substitution, acylation, and alkylation, making it a valuable handle for further molecular elaboration.

Potential Applications in Drug Development and Agrochemicals

While specific applications of this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. Halogen atoms can also modulate the electronic properties and conformation of a molecule, influencing its biological activity.

For example, the structurally related 2,6-dichloro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of the broad-spectrum insecticide Fipronil.[3][4] This suggests that this compound could also serve as a precursor for novel agrochemicals.

In the realm of medicinal chemistry, trifluoromethylaniline derivatives have been investigated for a range of therapeutic applications. Studies on various substituted trifluoromethylanilines have shown potential antibacterial and anticancer activities.[5] The presence of multiple halogen atoms on the aniline ring of this compound could further influence its biological profile.

The general mechanism of action for many bioactive anilines involves their interaction with specific enzymes or receptors. The particular substitution pattern of this compound would determine its specific molecular targets. The following diagram depicts a hypothetical signaling pathway that could be influenced by a drug candidate derived from this scaffold, highlighting the importance of enzyme inhibition in therapeutic intervention.

Hypothetical inhibition of a key enzyme by a derivative.

Safety and Toxicology

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

The toxicological properties of this compound have not been thoroughly investigated. Based on the data for structurally related compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound (CAS 86399-04-4) is a chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and agrochemicals. While detailed experimental data regarding its physicochemical properties, synthesis, and biological activity are currently limited in the public literature, its structural features suggest it is a valuable building block for further chemical exploration. Researchers and drug development professionals working with this compound should proceed with caution, adhering to strict safety protocols, and may need to conduct foundational research to fully characterize its properties and potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Kc, H. R., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., ... & Alam, M. A. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European journal of medicinal chemistry, 219, 113402. [Link]

- Google Patents. Process for synthesis of fipronil.

- Google Patents. Method for producing 2,6-dichloro-4-trifluoromethylaniline.

- Google Patents.

- Google Patents.

Sources

- 1. This compound | C7H3Cl3F3N | CID 13127654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. WO2007122440A1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Chloro(trifluoromethyl)anilines (C₇H₅ClF₃N)

Introduction: The Strategic Importance of Chloro(trifluoromethyl)anilines

The molecular formula C₇H₅ClF₃N represents a class of substituted anilines that serve as pivotal building blocks in modern chemical synthesis. These compounds are not mere intermediates; they are precision tools for the medicinal chemist and materials scientist. The strategic placement of a chlorine atom and a trifluoromethyl (-CF₃) group on the aniline scaffold imparts a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the -CF₃ group, combined with the inductive and resonant effects of the chlorine atom, profoundly influences the molecule's reactivity, lipophilicity, and metabolic stability.[1] These characteristics are highly desirable in the development of pharmaceuticals and agrochemicals, where fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile is paramount.[2][3] This guide provides a comprehensive analysis of the physicochemical properties of key chloro(trifluoromethyl)aniline isomers, offering field-proven insights into their characterization, structure-property relationships, and safe handling.

Comparative Physicochemical Data of C₇H₅ClF₃N Isomers

The precise arrangement of substituents on the aromatic ring gives rise to distinct isomers, each with a unique set of physical properties. These differences are critical for purification, formulation, and predicting biological behavior. The following table summarizes key physicochemical data for several commercially available isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 | 195.57 | Liquid / Solid | ~10[4] | 82-83 @ 9-10 Torr[4] | 1.428 @ 25°C[4] | 1.499[4] |

| 3-Chloro-2-(trifluoromethyl)aniline | 432-21-3 | 195.57 | Liquid | N/A | ~238.2 @ 760 mmHg[3] | 1.425 | 1.5[3] |

| 3-Chloro-4-(trifluoromethyl)aniline | 445-13-6 | 195.57 | Liquid / Semi-solid | N/A | 242.8 @ 760 mmHg[5] | N/A | N/A |

| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | 195.57 | Liquid | ~8.8[1] | 66-67 @ 3 mmHg[6] | 1.386 @ 25°C[6] | 1.507[6] |

| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | 195.57 | Crystalline Solid | 35-40[2][7] | 228-230 @ 760 mmHg[2] | ~1.4 | N/A |

| 5-Chloro-2-(trifluoromethyl)aniline | 445-14-7 | 195.57 | Liquid | N/A | N/A | N/A | N/A |

Structure-Property Relationship: An Expert's Analysis

The observed differences in the physical properties of C₇H₅ClF₃N isomers are a direct consequence of the interplay between the electronic effects of the substituents and the overall molecular symmetry.

-

Electron-Withdrawing Effects: Both the chlorine and trifluoromethyl groups are strongly electron-withdrawing. The -CF₃ group operates primarily through a powerful inductive effect (-I), while chlorine exerts both an inductive effect (-I) and a weaker, opposing resonance effect (+R).[8] This net withdrawal of electron density from the aromatic ring reduces the basicity (pKa) of the amino group compared to aniline. The precise pKa value will vary between isomers based on the position of these groups relative to the -NH₂ moiety. For instance, ortho-substitution can lead to intramolecular hydrogen bonding or steric hindrance, further influencing basicity.

-

Dipole Moment and Intermolecular Forces: The asymmetric substitution pattern of these isomers results in significant molecular dipole moments. Isomers with higher symmetry, like 4-Chloro-3-(trifluoromethyl)aniline, tend to pack more efficiently into a crystal lattice, leading to higher melting points compared to their liquid counterparts.[7] The boiling points are influenced by both molecular weight and the strength of intermolecular van der Waals forces and dipole-dipole interactions.

-

Lipophilicity (LogP): The presence of both a halogen and a trifluoromethyl group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to aniline. This is a key feature exploited in drug design to enhance membrane permeability and bioavailability.[9] The octanol-water partition coefficient (LogP) is a quantitative measure of this property. For 4-Chloro-2-(trifluoromethyl)aniline, the predicted LogP is approximately 2.68.[10]

Analytical Characterization: A Self-Validating Approach

Accurate identification and differentiation of C₇H₅ClF₃N isomers are critical for quality control and research applications. A combination of spectroscopic techniques provides a robust and self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous isomer identification.

-

¹H NMR: The aromatic region (typically δ 6.5-7.5 ppm) is highly diagnostic. The chemical shifts and coupling patterns of the three aromatic protons provide definitive information about the substitution pattern. For example, an isomer with protons at positions 2, 4, and 6 will exhibit a different splitting pattern (e.g., a doublet, a triplet, and a doublet) than an isomer with protons at positions 2, 3, and 5. The -NH₂ protons typically appear as a broad singlet which can be exchanged with D₂O. For 4-Chloro-3-(trifluoromethyl)aniline, reported signals are at δ 7.22, 6.95, and 6.72 ppm.[11]

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the -CF₃ group will appear as a characteristic quartet due to ¹JCF coupling (typically ~272 Hz).[12] Carbons ortho, meta, and para to the -CF₃ group will show smaller long-range C-F couplings, providing further structural confirmation.

-

¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds. The isomers will each show a singlet in the ¹⁹F NMR spectrum (as there are no other fluorine atoms to couple with), but the chemical shift will be sensitive to the electronic environment, allowing for differentiation.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

N-H Stretching: Primary aromatic amines show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for the symmetric stretch, one for the asymmetric stretch).[7]

-

C-F Stretching: Strong absorption bands between 1100-1350 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions confirm the aromatic ring.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region corresponds to the C-Cl bond.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 195.

-

Isotopic Pattern: A crucial diagnostic feature is the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic pattern with a peak at M⁺ (containing ³⁵Cl) and a peak at M+2 (containing ³⁷Cl) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

Experimental Protocols: Authoritative Methodologies

The determination of key physicochemical properties should follow internationally recognized and validated methods to ensure data integrity and comparability. The OECD Guidelines for the Testing of Chemicals are the authoritative standard in this field.[14]

Protocol 1: Determination of Water Solubility (OECD Guideline 105)

The choice of method depends on the expected solubility. For these compounds, with expected low solubility, the Flask Method is generally appropriate.[15][16]

Causality: The Flask Method is a robust equilibrium method suitable for substances with solubilities above 10⁻² g/L. It ensures that a true saturation equilibrium is reached by agitating an excess of the substance in water over a prolonged period, which is essential for accurate measurements of sparingly soluble compounds.

Step-by-Step Methodology:

-

Preliminary Test: A small amount of the test substance is added to a known volume of water at the test temperature (e.g., 20°C) and shaken to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Add an excess amount of the chloro(trifluoromethyl)aniline isomer to a flask containing a known volume of deionized water. The amount should be sufficient to ensure a solid/liquid phase remains at equilibrium.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5°C) for a period determined by the preliminary test (typically 24-48 hours) to ensure saturation is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved material. Centrifugation at the test temperature is the preferred method for phase separation.

-

Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Analyze the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is reported as the average concentration from at least three replicate flasks.

Caption: Workflow for Water Solubility via OECD 105 Flask Method.

Protocol 2: Determination of Partition Coefficient (LogP) (OECD Guideline 117)

The High-Performance Liquid Chromatography (HPLC) method is a reliable and efficient way to estimate the n-octanol/water partition coefficient (Pₒw).[17][18]

Causality: This method is based on the principle that there is a correlation between a substance's retention time on a reverse-phase (e.g., C18) HPLC column and its LogP value. Lipophilic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. This avoids the experimental difficulties of the traditional shake-flask method, such as emulsion formation, especially for compounds in the LogP range of 0 to 6.[17]

Step-by-Step Methodology:

-

System Preparation: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase, typically a mixture of methanol and water.

-

Calibration: Prepare a series of reference standards with known LogP values that bracket the expected LogP of the test substance. Inject each standard and record its retention time (tᵣ).

-

Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained substance (e.g., thiourea).

-

Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor: k = (tᵣ - t₀) / t₀.

-

Calibration Curve: Plot log(k) versus the known LogP for the reference standards. A linear regression of this plot provides the calibration curve.

-

Sample Analysis: Dissolve the chloro(trifluoromethyl)aniline isomer in the mobile phase and inject it into the HPLC system in duplicate. Record the average retention time.

-

LogP Determination: Calculate the capacity factor (k) for the test substance. Using the linear regression equation from the calibration curve, interpolate the LogP value for the test substance.

Caption: Workflow for LogP Determination via OECD 117 HPLC Method.

Safety, Handling, and Toxicology

Chloro(trifluoromethyl)anilines, like many aromatic amines, must be handled with care due to their potential toxicity.

-

Hazard Identification: These compounds are generally classified as harmful if swallowed, inhaled, or in contact with skin. They can cause skin and serious eye irritation and may cause respiratory irritation. Prolonged exposure to aromatic amines can pose risks of methemoglobinemia.

-

Engineering Controls: All handling of these compounds, especially in powder or volatile liquid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Disposal: Waste should be collected in a designated, labeled container for halogenated organic waste and disposed of according to institutional and local regulations.

Conclusion

The isomers of chloro(trifluoromethyl)aniline (C₇H₅ClF₃N) are a functionally rich class of chemical building blocks. Their physicochemical properties are a direct and predictable result of the electronic and steric effects imparted by their chloro and trifluoromethyl substituents. A thorough understanding of these properties, guided by authoritative analytical protocols and a robust safety culture, is essential for researchers and scientists to effectively and safely leverage these versatile compounds in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.

- Biosynth (2023), 4-Chloro-2-(trifluoromethyl)aniline, Product Page. [URL: https://www.biosynth.com/p/FC64327/4-chloro-2-trifluoromethylaniline]

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.

- Analytice (2021), OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [URL: https://www.analytice.

- OECD Publishing (1995), Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.

- OECD Publishing (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [URL: https://www.oecd-ilibrary.

- OECD iLibrary (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [URL: https://www.oecd-ilibrary.

- LookChem (2023), 4-Chloro-3-(trifluoromethyl)aniline CAS 320-51-4 Product Specification. [URL: https://www.lookchem.com/product/4-chloro-3-trifluoromethyl-aniline-cas-320-51-4.html]

- Biosynth (n.d.), 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4. [URL: https://www.biosynth.com/p/FC64327/4-chloro-2-trifluoromethylaniline]

- The Royal Society of Chemistry (2023), One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [URL: https://www.rsc.

- Aribo Biotechnology (2024), 445-03-4 | 4-Chloro-2-(trifluoromethyl)aniline. [URL: https://www.aribo-biotech.com/445-03-4.html]

- Sigma-Aldrich (2023), 4-Chloro-2-(trifluoromethyl)aniline 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/217727]

- U.S. Environmental Protection Agency (1998), Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/P10015I2.PDF?Dockey=P10015I2.PDF]

- BenchChem (2023), 5-Amino-2-chlorobenzotrifluoride | 320-51-4. [URL: https://www.benchchem.com/product/b1677635]

- ACS Publications (2020), Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.9b01037]

- Guidechem (2023), 2-Chloro-5-(trifluoromethyl)aniline 121-50-6 wiki. [URL: https://www.guidechem.com/wiki/2-chloro-5-trifluoromethylaniline-121-50-6.html]

- Ambeed (2023), 445-13-6 | 3-Chloro-4-(trifluoromethyl)aniline. [URL: https://www.ambeed.com/products/445-13-6.html]

- OECD iLibrary (1995), Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.

- PubChem (2023), 3-Chloro-2-(trifluoromethyl)aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13750442]

- Chemsrc (2025), 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4. [URL: https://www.chemsrc.com/en/cas/445-03-4_1180184.html]

- FILAB (2023), Solubility testing in accordance with the OECD 105. [URL: https://www.filab.fr/en/oecd-105-solubility-test/]

- CookeChem (2022), 4-Chloro-2-(trifluoromethyl)aniline, 97%, 445-03-4. [URL: https://www.cookechem.com/4-chloro-2-trifluoromethylaniline-cas-445-03-4-item-1293.html]

- CymitQuimica (2023), CAS 320-51-4: 4-Chloro-3-(trifluoromethyl)aniline. [URL: https://www.cymitquimica.com/cas/320-51-4]

- Cheméo (2023), Benzenamine, 2-chloro-5-(trifluoromethyl)-. [URL: https://www.chemeo.com/cid/71-081-0/Benzenamine-2-chloro-5-trifluoromethyl]

- SpecialChem (2023), Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. [URL: https://adhesives.specialchem.

- Sigma-Aldrich (2023), 4-Chloro-3-(trifluoromethyl)aniline 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a45653]

- Chemistry LibreTexts (2023), 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2403%3A_Organic_Chemistry_II_(Moloney)/15%3A_Electrophilic_Aromatic_Substitution/15.

- Stenutz (2023), 4-chloro-3-(trifluoromethyl)aniline. [URL: https://www.stenutz.eu/chem/solv220.php?name=4-chloro-3-(trifluoromethyl)aniline]

- ECHEMI (2023), 121-50-6, 2-Chloro-5-(trifluoromethyl)aniline Formula. [URL: https://www.echemi.com/products/121-50-6.html]

- Chemsrc (2025), 3-Chloro-2-(trifluoromethyl)aniline | CAS#:432-21-3. [URL: https://www.chemsrc.com/en/cas/432-21-3_1180184.html]

- ECHEMI (2023), 3-Chloro-4-trifluoromethylaniline SDS, 445-13-6 Safety Data Sheets. [URL: https://www.echemi.com/sds/3-chloro-4-trifluoromethylaniline-cas-445-13-6.html]

- National Institutes of Health (2018), New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039521/]

- Sigma-Aldrich (2023), 3-CHLORO-4-TRIFLUOROMETHYLANILINE | 445-13-6. [URL: https://www.sigmaaldrich.com/US/en/product/fc/fluh99c8a814]

- Santa Cruz Biotechnology (2023), 4-Chloro-3-(trifluoromethyl)aniline | CAS 320-51-4. [URL: https://www.scbt.com/p/4-chloro-3-trifluoromethyl-aniline-320-51-4]

- BenchChem (2023), N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline | 1024319-00-3. [URL: https://www.benchchem.com/product/b1677635]

- Sigma-Aldrich (2023), 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67a3b5]

- ChemicalBook (2023), 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR. [URL: https://www.chemicalbook.com/spectrumen_320-51-4_1hnmr.htm]

- The Royal Society of Chemistry (2021), Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [URL: https://www.rsc.

- Journal of Biomedical Research & Environmental Sciences (2022), Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://www.jelsciences.com/articles/jbres1465.pdf]

- The Organic Chemistry Tutor (2023), Regioselectivity in Electrophilic Aromatic Substitutions. [URL: https://www.youtube.

- PubChem (2023), 3-Chloro-4-(trifluoromethyl)aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67962]

- Manchester Organics (2023), 3-chloro-2-(trifluoromethyl)aniline | 432-21-3. [URL: https://www.manchesterorganics.com/products/building-blocks/s47373]

- ChemicalBook (2023), 3-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE CAS#: 64628-73-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9711651.htm]

- NIST (2023), Benzenamine, 2-chloro-5-(trifluoromethyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C121506]

- Hairui Chemical (2023), 3-chloro-2-(trifluoromethyl)aniline_432-21-3. [URL: https://www.hairuichem.com/pro/HR105925.html]

- Pendidikan Kimia (2018), Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [URL: https://ejournal.undiksha.ac.id/index.php/JJPK/article/download/12345/7890]

- PubMed (2015), Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. [URL: https://pubmed.ncbi.nlm.nih.gov/26037166/]

- PubMed (1987), New Electrophilic Trifluoromethylating Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/3627446/]

- Chemistry LibreTexts (2024), 16.4: Substituent Effects in Electrophilic Substitutions. [URL: https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_CHEM_401_-_Organic_Chemistry_II/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions]

Sources

- 1. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 4-クロロ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-氯-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Amino-2-chlorobenzotrifluoride | 320-51-4 | Benchchem [benchchem.com]

- 9. N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline | 1024319-00-3 | Benchchem [benchchem.com]

- 10. 4-Chloro-2-(trifluoromethyl)aniline , 97% , 445-03-4 - CookeChem [cookechem.com]

- 11. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 445-13-6 | 3-Chloro-4-(trifluoromethyl)aniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

An In-Depth Technical Guide to 2,3,6-Trichloro-4-(trifluoromethyl)aniline

This guide provides a comprehensive overview of 2,3,6-Trichloro-4-(trifluoromethyl)aniline, a halogenated aromatic amine. The content herein is structured to deliver a thorough understanding of its nomenclature, physicochemical properties, and potential synthetic pathways and applications, synthesized from available chemical database information and logical extrapolation from structurally related compounds.

Executive Summary

This compound is a distinct chemical entity identified primarily by its CAS number 86399-04-4.[1] While it is commercially available from several suppliers for research and development purposes, a notable scarcity of published literature, including detailed synthesis protocols, specific applications, and in-depth toxicological data, exists. This guide consolidates the available information and provides a scientifically-grounded perspective on its potential utility, drawing parallels with structurally similar and well-documented aniline derivatives. The primary aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound, highlighting both what is known and where opportunities for further investigation lie.

Nomenclature and Chemical Identifiers

Accurate identification of a chemical compound is critical for research, procurement, and regulatory compliance. This compound is known by several synonyms and is cataloged in major chemical databases.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 86399-04-4 | PubChem[1] |

| Molecular Formula | C₇H₃Cl₃F₃N | PubChem[1] |

| Molecular Weight | 264.46 g/mol | PubChem[1] |

| Synonym | 2,3,6-Trichloro-4-trifluoromethyl-phenylamine | PubChem[1] |

| Synonym | 2,3,6-trichloro-4-trifluoromethylaniline | PubChem[1] |

| InChI | InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | PubChem[1] |

| SMILES | C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | PubChem[1] |

Physicochemical and Computed Properties

| Property | Value |

| Molecular Weight | 264.5 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 262.928317 Da |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 14 |

Synthesis and Methodology: A Hypothetical Protocol

While specific, validated synthesis protocols for this compound are not published, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known syntheses of similar halogenated anilines, such as its well-documented analogue, 2,6-dichloro-4-(trifluoromethyl)aniline.[2][3] The following protocol is presented as a hypothetical, unvalidated procedure intended for experienced synthetic chemists to adapt and optimize.

Principle of Synthesis

The proposed synthesis involves the electrophilic chlorination of a suitable aniline precursor. The key challenge lies in controlling the regioselectivity of the chlorination to achieve the desired 2,3,6-trichloro substitution pattern. A plausible starting material would be 4-(trifluoromethyl)aniline, which can be sequentially chlorinated.

Hypothetical Experimental Protocol

Reaction: Chlorination of 4-(Trifluoromethyl)aniline

-

Reactor Setup: A 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine and HCl byproduct) is assembled.

-

Solvent and Reactant Charging: The reactor is charged with 4-(trifluoromethyl)aniline (1 mole equivalent) and a suitable inert solvent such as chloroform or glacial acetic acid (approximately 5-10 volumes). The mixture is stirred until the aniline is fully dissolved.

-

Chlorination: The solution is cooled to 0-5 °C using an ice bath. Chlorine gas (at least 3 mole equivalents) is then bubbled through the stirred solution at a controlled rate, ensuring the temperature does not exceed 10 °C. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the formation of mono-, di-, and trichloro- isomers.

-

Reaction Completion and Quenching: Once the starting material is consumed and the desired trichlorinated product is maximized, the chlorine gas flow is stopped. The reaction mixture is then purged with nitrogen gas to remove any dissolved chlorine and HCl.

-

Work-up and Isolation: The reaction mixture is carefully poured into a beaker containing ice water. The pH is adjusted to 7-8 with a sodium bicarbonate or sodium hydroxide solution to neutralize any remaining acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product, likely a mixture of isomers, would require purification. Fractional distillation under vacuum or column chromatography on silica gel would be necessary to isolate the this compound isomer.

Caption: A hypothetical workflow for the synthesis of this compound.

Potential Applications: An Extrapolation from Structural Analogues

The specific applications of this compound are not documented. However, its structural motifs—a trifluoromethyl group and multiple chlorine atoms on an aniline scaffold—are hallmarks of molecules with significant bioactivity and utility as chemical intermediates.

-

Agrochemical Intermediates: The most direct analogue with extensive documentation is 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of the broad-spectrum insecticide Fipronil.[2][3] The trifluoromethylphenylamine core is crucial for the insecticidal activity of Fipronil. It is plausible that this compound could serve as a precursor for novel pesticides, where the additional chlorine atom could modulate the compound's efficacy, spectrum of activity, metabolic stability, or environmental persistence.

-

Pharmaceutical Synthesis: Trifluoromethyl-substituted anilines are prevalent in medicinal chemistry. The -CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] Polychlorinated aromatic rings also feature in various pharmaceuticals. Therefore, this compound could be a valuable building block for synthesizing new therapeutic agents, potentially in areas like oncology, infectious diseases, or neuroscience.

-

Dye and Polymer Chemistry: Halogenated anilines are used as precursors for azo dyes and high-performance pigments. The chlorine and trifluoromethyl substituents can enhance the lightfastness and chemical resistance of such colorants. Additionally, this aniline could be used to synthesize specialty polymers with enhanced thermal stability or flame-retardant properties.

Caption: Potential applications extrapolated from the compound's structural features.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, it must be handled with the precautions appropriate for a compound of its class: a halogenated aromatic amine of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a chemical entity with clear identification but a significant lack of in-depth characterization in the public domain. Its structural similarity to commercially important intermediates, particularly in the agrochemical sector, suggests a high potential for utility. This guide has provided a consolidated view of its known identifiers and computed properties. Furthermore, it has bridged the information gap by proposing a logical, albeit hypothetical, synthetic pathway and extrapolating potential applications based on established structure-activity relationships. It is evident that this compound is an under-investigated molecule that warrants further experimental exploration to validate its synthesis, characterize its reactivity, and uncover its potential applications in science and industry.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

Capot Chemical. 86399-04-4 | this compound. Available at: [Link].

- Google Patents. Preparation method of 2,6-dichlor-4-trifluoromethyl aniline. CN100534975C.

-

MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available at: [Link].

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. US20100204513A1.

Sources

- 1. This compound | C7H3Cl3F3N | CID 13127654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Physical and chemical properties of 2,3,6-Trichloro-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to 2,3,6-Trichloro-4-(trifluoromethyl)aniline

Introduction

This compound is a highly substituted aromatic amine that serves as a specialized building block in synthetic organic chemistry. Its unique structure, characterized by a trifluoromethyl group and extensive chlorination on the aniline ring, imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex target molecules, particularly within the agrochemical and pharmaceutical industries. The electron-withdrawing nature of the trifluoromethyl and chloro substituents significantly influences the reactivity of the aromatic ring and the basicity of the amino group, offering a unique platform for designing molecules with enhanced metabolic stability, lipophilicity, and binding affinity.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, analytical characterization protocols, and critical safety information for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

The properties of this compound are dictated by its complex substitution pattern. The following table summarizes its key identifiers and computed physicochemical data, providing a foundational understanding of its behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 86399-04-4 | [1] |

| Molecular Formula | C₇H₃Cl₃F₃N | [1][2][3] |

| Molecular Weight | 264.46 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | |

| XLogP3 | 4.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 262.928317 Da | [1] |

Synthesis and Reactivity

Synthetic Pathway

The synthesis of polychlorinated trifluoromethyl anilines often involves multi-step processes starting from simpler, commercially available materials. A common strategy involves the sequential halogenation and amination of a substituted benzotrifluoride precursor. For instance, a plausible route to a related compound, 2,6-dichloro-4-(trifluoromethyl)aniline, starts with p-chlorobenzotrifluoride. This precursor undergoes halogenation to introduce additional chlorine atoms, followed by a nucleophilic aromatic substitution (amination) to install the amino group.[4][5][6]

The synthesis of this compound would likely follow a similar logic, requiring precise control over chlorination steps to achieve the desired 2,3,6-substitution pattern before or after amination.

Caption: Generalized synthetic workflow for polychlorinated trifluoromethyl anilines.

Chemical Reactivity

The reactivity of this compound is a product of the interplay between its electron-donating and electron-withdrawing substituents.

-

Amino Group (-NH₂): As a nucleophile and a base, the amino group can undergo standard reactions such as acylation, alkylation, and diazotization. However, its basicity and nucleophilicity are significantly diminished by the strong electron-withdrawing effects of the three chlorine atoms and the trifluoromethyl group.

-

Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the -CF₃ and -Cl groups. Conversely, it is activated for nucleophilic aromatic substitution (SₙAr), although the steric hindrance from the flanking chlorine atoms at positions 2 and 6 can influence reaction rates.

-

Halogen Reactivity: The chlorine atoms can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring more forcing conditions or specialized catalyst systems.[7]

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple. The aromatic region should display a single singlet for the proton at the C5 position. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[8]

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This will show a single resonance (a singlet) for the three equivalent fluorine atoms of the -CF₃ group, providing a clear diagnostic peak.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic proton (~3100 cm⁻¹), C=C stretching for the aromatic ring (~1600 cm⁻¹), and strong C-F and C-Cl stretching bands in the fingerprint region.[9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the molecular formula.[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms.

Analytical Workflow Protocol

The following protocol outlines a standard workflow for the characterization of a synthesized batch of this compound.

Objective: To confirm the identity and assess the purity of the target compound.

Methodology:

-

Sample Preparation:

-

For NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

For IR, the analysis can be performed on the neat solid using an ATR (Attenuated Total Reflectance) accessory.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Obtain a high-resolution mass spectrum using ESI or EI ionization.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

NMR: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure.

-

MS: Compare the measured exact mass with the theoretical mass. Analyze the isotopic distribution to confirm the presence of three chlorine atoms.

-

IR: Assign the major absorption bands to the corresponding functional groups.

-

-

Purity Assessment:

-

Use ¹H NMR integration to quantify impurities if signals are well-resolved.

-

Perform High-Performance Liquid Chromatography (HPLC) for a more accurate quantitative purity assessment.[2]

-

Caption: A standard workflow for the analytical characterization of a chemical compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in public literature, its structural motifs are highly relevant to modern medicinal chemistry and agrochemical design.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[10][11] Anilines are common precursors for a wide range of heterocyclic scaffolds found in pharmaceuticals.[10][12]

-

Agrochemicals: Many potent insecticides and herbicides contain polychlorinated and fluorinated aromatic rings. For example, the related compound 2,6-dichloro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of the insecticide fipronil.[12][13] The specific substitution pattern of the title compound makes it a candidate for developing new agrochemicals with potentially novel modes of action or improved properties.

Safety and Handling

Based on data for structurally related polychlorinated and trifluoromethylated anilines, this compound must be handled with extreme caution as a hazardous substance.

-

Hazard Identification:

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[14][17]

-

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[14]

-

If on Skin: Immediately call a POISON CENTER or doctor. Wash with plenty of water.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

-

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

-

Conclusion

This compound is a specialized chemical intermediate with a unique combination of functional groups that make it a person of interest for advanced synthetic applications. Its highly substituted nature provides a scaffold for creating molecules with tailored electronic and pharmacological properties, particularly for the agrochemical and pharmaceutical sectors. A thorough understanding of its physicochemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in research and development.

References

- 1. This compound | C7H3Cl3F3N | CID 13127654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. This compound, CasNo.86399-04-4 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ossila.com [ossila.com]

- 11. 2,4,6-TRIS(TRIFLUOROMETHYL)ANILINE CAS#: 25753-22-4 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. gfl.co.in [gfl.co.in]

- 14. merckmillipore.com [merckmillipore.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. angenechemical.com [angenechemical.com]

Key literature review on trifluoromethylated anilines

An In-depth Technical Guide to Trifluoromethylated Anilines: Synthesis, Properties, and Applications

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for molecular design. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of organic molecules. When appended to an aniline core, a ubiquitous structure in pharmaceuticals, the resulting trifluoromethylated anilines emerge as a "privileged scaffold." These compounds are not merely synthetic curiosities; they are critical building blocks for a multitude of FDA-approved drugs and advanced materials.[1][2][3][4]

The power of the trifluoromethyl group lies in its unique electronic and steric properties. Its intense electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][5][6] The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the CF₃ group exceptionally stable to metabolic degradation, a crucial attribute in drug development.[1][7]

This guide offers a comprehensive exploration of trifluoromethylated anilines, intended for researchers, chemists, and drug development professionals. We will dissect the fundamental physicochemical properties imparted by the CF₃ group, navigate the evolving landscape of synthetic methodologies from classical routes to cutting-edge C-H functionalization, and highlight their transformative applications in modern pharmacology.

Part 1: Core Physicochemical Properties

The introduction of a trifluoromethyl group to the aniline ring fundamentally alters its electronic and steric landscape, directly influencing its behavior in biological systems. Understanding these changes is paramount for rational drug design.

Modulation of Basicity (pKa) and Lipophilicity (logP)

Two of the most critical parameters in pharmacokinetics—a drug's absorption, distribution, metabolism, and excretion (ADME) profile—are basicity and lipophilicity.

-

Basicity (pKa): The CF₃ group is a potent electron-withdrawing group. Its presence on the aniline ring delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation. This results in a significant decrease in the basicity of the aniline, reflected by a lower pKa value compared to the parent aniline.[2] This modulation is crucial for optimizing drug-receptor interactions and solubility at physiological pH.

-

Lipophilicity (logP): The CF₃ group is highly lipophilic (fat-loving). Its incorporation generally increases the overall lipophilicity of the aniline molecule, which can enhance its ability to cross cell membranes.[1][2] This property is a double-edged sword; while it can improve absorption, excessive lipophilicity can lead to poor solubility and non-specific binding.

Table 1: Comparative Physicochemical Properties of Aniline and its Trifluoromethylated Isomers

| Compound | Structure | pKa | logP |

| Aniline | C₆H₅NH₂ | 4.63 | 0.90 |

| 2-(Trifluoromethyl)aniline | 2-CF₃C₆H₄NH₂ | ~3.0 | ~2.4[8] |

| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.5 | ~2.3[9] |

| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.7 | ~2.4[10] |

| Note: pKa and logP values are approximate and can vary based on experimental conditions. |

Enhanced Metabolic Stability

One of the most compelling reasons to incorporate a CF₃ group is to enhance metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, a primary metabolic pathway for drug clearance. The robust C-F bonds of the trifluoromethyl group effectively block these potential sites of metabolism, prolonging the drug's half-life in the body.[1][7][11]

Spectroscopic Signatures

Trifluoromethylated anilines exhibit characteristic spectroscopic data. In ¹⁹F NMR spectroscopy, the CF₃ group typically appears as a sharp singlet. In infrared (IR) spectroscopy, strong C-F stretching vibrations are observed. Detailed analyses of FTIR, FT-Raman, ¹H NMR, and ¹³C NMR spectra have been conducted to fully characterize the vibrational and structural properties of these molecules.[12][13]

Part 2: The Synthetic Toolkit for Trifluoromethylated Anilines

The synthesis of trifluoromethylated anilines has evolved significantly, moving from multi-step classical methods to more elegant and efficient direct C-H functionalization strategies. The choice of synthetic route depends on factors like substrate scope, functional group tolerance, and desired regioselectivity.

Direct C-H Trifluoromethylation: The Modern Paradigm

The most attractive and atom-economical approach is the direct replacement of a C-H bond on the aniline ring with a CF₃ group.[14][15] This strategy obviates the need for pre-functionalized starting materials, shortening synthetic sequences and reducing waste. These methods are broadly categorized based on the nature of the trifluoromethylating species.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical species under exceptionally mild conditions. This approach has become a dominant strategy for the C-H trifluoromethylation of anilines.[14][15]

-

Causality and Mechanism: The process is initiated by a photocatalyst (typically an iridium or ruthenium complex) that absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, such as Togni's reagent or triflyl chloride (CF₃SO₂Cl), to generate a trifluoromethyl radical (•CF₃).[16][17][18] This highly reactive radical then adds to the electron-rich aniline ring. The mild, room-temperature conditions ensure high functional group tolerance.[14]

Caption: Generalized catalytic cycle for visible-light photoredox trifluoromethylation.

This approach utilizes reagents that deliver an electrophilic trifluoromethyl equivalent ("CF₃⁺"). Hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are the most common sources.[19][20][21][22]

-

Causality and Mechanism: The reaction often requires a transition-metal catalyst (e.g., nickel, iron, copper) to facilitate the C-H activation step, frequently guided by a directing group on the aniline nitrogen to ensure regioselectivity (e.g., ortho-trifluoromethylation).[19][23][24] The catalyst coordinates to the aniline, bringing the C-H bond into proximity for functionalization by the electrophilic CF₃ reagent.

Caption: Simplified mechanism for directed electrophilic C-H trifluoromethylation.

While less common for direct C-H functionalization of anilines, nucleophilic methods using sources of the trifluoromethyl anion ("CF₃⁻") are vital for creating trifluoromethylated building blocks. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's reagent) and protocols using fluoroform (HCF₃) are cornerstones of this approach.[22][25][26][27] These methods are typically used to introduce a CF₃ group onto an electrophilic carbon, which can then be elaborated into an aniline derivative.

Protocol Example: Visible-Light-Promoted C-H Trifluoromethylation of a Free Aniline

This protocol is adapted from methodologies developed for the direct trifluoromethylation of free anilines using Togni's reagent under photoredox catalysis.[14][15]

Objective: To synthesize a para-trifluoromethylated aniline from the corresponding aniline starting material.

Materials:

-

Aniline substrate (1.0 mmol)

-